



Application Note: Chlorthal-Dimethyl as a Reference Standard in Herbicide Residue **Analysis**

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Compound of Interest		
Compound Name:	Chlorthal	
Cat. No.:	B1668883	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorthal-dimethyl, chemically known as dimethyl 2,3,5,6-tetrachloroterephthalate, is a selective, pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops, including cotton, soybeans, onions, and turf.[1][2][3] Its mode of action involves the inhibition of microtubule assembly in germinating seeds.[1] Due to its widespread use, monitoring for residues of **chlorthal**-dimethyl and its primary degradation products, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA), in environmental and food matrices is crucial for ensuring food safety and environmental quality. [4] Accurate and reliable quantification of these residues necessitates the use of a wellcharacterized reference standard. This application note provides detailed protocols for the use of **chlorthal**-dimethyl as a reference standard in herbicide residue analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of Chlorthal-Dimethyl



Property	Value
Chemical Formula	C10H6Cl4O4
Molecular Weight	332.0 g/mol [5]
CAS Number	1861-32-1[5]
Appearance	Colorless to white crystalline solid
Water Solubility	0.5 mg/L at 25°C
Melting Point	156°C
Vapor Pressure	1.6 x 10 ⁻⁶ mm Hg at 25°C

Experimental ProtocolsPreparation of Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of **chlorthal**-dimethyl.

Materials:

- **Chlorthal**-dimethyl certified reference material (CRM)
- HPLC-grade or pesticide-residue grade solvents (e.g., cyclohexane, toluene, acetonitrile, methanol)
- Class A volumetric flasks
- Analytical balance
- Ultrasonic bath

Protocol:

Stock Solution (e.g., 1000 μg/mL):



- Accurately weigh approximately 10 mg of chlorthal-dimethyl CRM into a 10 mL Class A volumetric flask.
- Dissolve the CRM in a suitable solvent, such as toluene or cyclohexane, and bring to volume.
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Store the stock solution in an amber glass vial at -20°C. This solution is typically stable for up to 6 months.
- Working Standard Solutions (e.g., 0.1 10 μg/mL):
 - Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent (e.g., acetonitrile for LC-MS/MS or hexane/acetone for GC-MS/MS).
 - For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the chosen solvent.
 - Store working standards at 4°C and prepare fresh as needed, typically weekly or biweekly.

Sample Preparation

2.1 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Food Matrices (e.g., Fruits, Vegetables)

Objective: To extract **chlorthal**-dimethyl residues from complex food matrices.

Materials:

- Homogenized sample (10-15 g)
- Acetonitrile (ACN)
- QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)



- Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing MgSO₄, primary secondary amine (PSA), and C18)
- Centrifuge
- 50 mL centrifuge tubes

Protocol:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts.
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
- Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.
- Shake for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
- 2.2 Solid-Phase Extraction (SPE) for Water Samples

Objective: To extract and concentrate **chlorthal**-dimethyl from water samples.

Materials:

- Water sample (e.g., 500 mL)
- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- Methanol, HPLC grade



- Dichloromethane (DCM) or Ethyl Acetate, pesticide residue grade
- Nitrogen evaporator
- SPE vacuum manifold

Protocol:

- · Cartridge Conditioning:
 - Wash the C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading:
 - Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing:
 - Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
- · Cartridge Drying:
 - Dry the cartridge under a stream of nitrogen or by applying a vacuum for 30-60 minutes.
- Elution:
 - Elute the retained **chlorthal**-dimethyl with 2 x 4 mL of ethyl acetate or dichloromethane.
- Concentration:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane/acetone for GC-MS/MS or acetonitrile for LC-MS/MS).

Instrumental Analysis



Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Objective: To quantify chlorthal-dimethyl using GC-MS/MS.

Instrumentation:

- Gas chromatograph coupled to a triple quadrupole mass spectrometer.
- Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.

GC Parameters (Typical):

- Inlet Temperature: 280°C
- Injection Volume: 1-2 μL (splitless)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp 1: 25°C/min to 150°C
 - Ramp 2: 5°C/min to 200°C
 - Ramp 3: 10°C/min to 280°C, hold for 5 minutes

MS/MS Parameters (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 280°C
- Acquisition Mode: Multiple Reaction Monitoring (MRM)



Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
332.0	299.0	301.0	15
299.0	271.0	167.0	20

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify chlorthal-dimethyl using LC-MS/MS.

Instrumentation:

- Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).

LC Parameters (Typical):

• Column Temperature: 40°C

• Injection Volume: 5-10 μL

• Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

Mobile Phase B: Methanol with 0.1% formic acid

Flow Rate: 0.3 mL/min

Gradient Program:

Initial: 95% A, 5% B

0.5 min: 95% A, 5% B

10 min: 5% A, 95% B



12 min: 5% A, 95% B

12.1 min: 95% A, 5% B

15 min: 95% A, 5% B

MS/MS Parameters (Typical):

• Ionization Mode: Electrospray Ionization (ESI), positive mode

• Capillary Voltage: 3.5 kV

Source Temperature: 150°C

• Desolvation Temperature: 350°C

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
332.9	300.9	272.9	15
300.9	272.9	167.0	20

Data Presentation

The following table summarizes typical quantitative data for the analysis of **chlorthal**-dimethyl using the described methods.

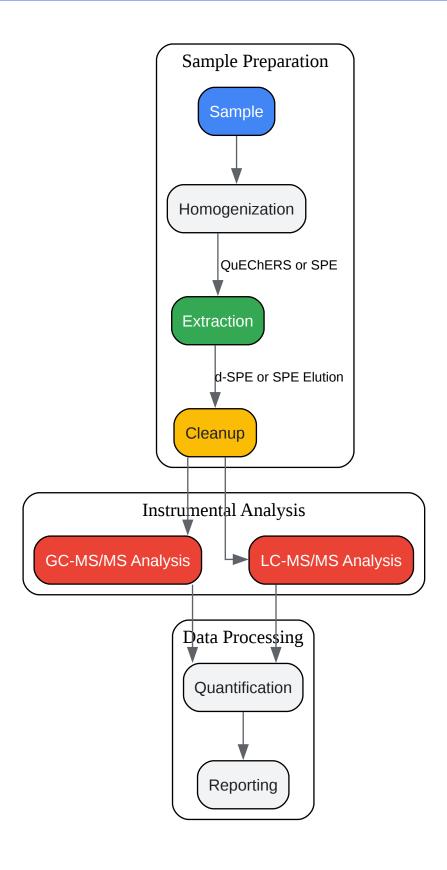


Parameter	GC-MS/MS	LC-MS/MS
Linearity Range	1 - 500 μg/L	0.5 - 200 μg/L
Correlation Coefficient (r²)	> 0.995	> 0.995
Limit of Detection (LOD)	0.1 - 1.0 μg/kg	0.05 - 0.5 μg/kg
Limit of Quantification (LOQ)	0.5 - 5.0 μg/kg	0.1 - 2.0 μg/kg
Recovery (at 10 μg/kg)	85 - 110%	90 - 105%
Repeatability (RSD, %)	< 15%	< 10%

Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Visualizations

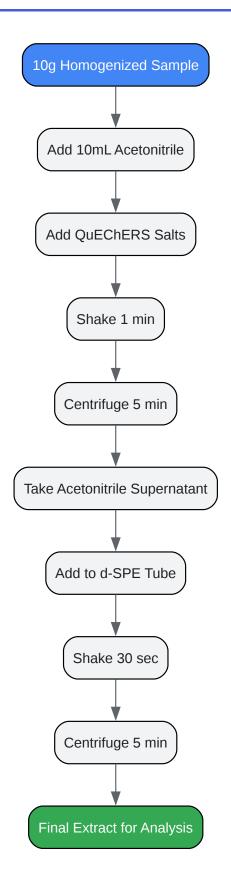




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Caption: General workflow for herbicide residue analysis.

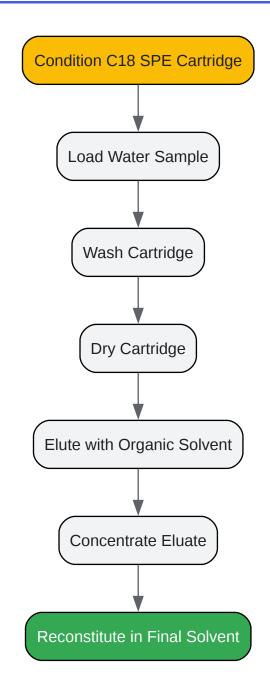




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Caption: QuEChERS sample preparation workflow.





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Caption: Solid-Phase Extraction (SPE) workflow.

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